molecular formula C35H72O4 B12621403 (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol CAS No. 918898-30-3

(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol

Cat. No.: B12621403
CAS No.: 918898-30-3
M. Wt: 556.9 g/mol
InChI Key: FOKWHLOIECGLCS-YLNHBKTGSA-N
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Description

(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is a complex organic compound characterized by its long hydrocarbon chain and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-functionalized hydrocarbon chain, followed by its attachment to the propane-1,2-diol backbone. Common reagents used in these reactions include alcohols, acids, and catalysts to facilitate esterification and etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between long-chain hydrocarbons and biological membranes. Its amphiphilic nature makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to improve the delivery and efficacy of therapeutic agents.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and food additives.

Mechanism of Action

The mechanism of action of (2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol involves its interaction with lipid membranes. The long hydrocarbon chain allows it to embed within the lipid bilayer, while the hydroxyl groups can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the long hydrocarbon chain.

    Glycerol: Another triol with three hydroxyl groups but a shorter carbon chain.

    Cetyl alcohol: A long-chain alcohol with a single hydroxyl group.

Uniqueness

(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol is unique due to its combination of a long hydrocarbon chain and multiple hydroxyl groups. This structure provides it with amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

918898-30-3

Molecular Formula

C35H72O4

Molecular Weight

556.9 g/mol

IUPAC Name

(2S)-3-(30-hydroxy-15,16-dimethyltriacontoxy)propane-1,2-diol

InChI

InChI=1S/C35H72O4/c1-33(27-23-19-15-11-7-3-5-9-13-17-21-25-29-36)34(2)28-24-20-16-12-8-4-6-10-14-18-22-26-30-39-32-35(38)31-37/h33-38H,3-32H2,1-2H3/t33?,34?,35-/m0/s1

InChI Key

FOKWHLOIECGLCS-YLNHBKTGSA-N

Isomeric SMILES

CC(CCCCCCCCCCCCCCO)C(C)CCCCCCCCCCCCCCOC[C@H](CO)O

Canonical SMILES

CC(CCCCCCCCCCCCCCO)C(C)CCCCCCCCCCCCCCOCC(CO)O

Origin of Product

United States

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